An In-depth Technical Guide to 6-(4-Bromophenyl)pyrimidin-4-ol: Properties, Tautomerism, and Experimental Framework
An In-depth Technical Guide to 6-(4-Bromophenyl)pyrimidin-4-ol: Properties, Tautomerism, and Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive scientific overview of the chemical and physical properties of 6-(4-Bromophenyl)pyrimidin-4-ol. As no direct experimental data for this specific molecule is extensively available in public literature, this document serves as a predictive and methodological resource. By drawing upon well-established principles of heterocyclic chemistry and data from closely related analogues, we present a robust framework for its synthesis, characterization, and potential applications. The central focus of this guide is the critical phenomenon of keto-enol tautomerism inherent to the pyrimidin-4-ol scaffold and its implications for the molecule's behavior and biological activity.
Molecular Structure and Physicochemical Properties
6-(4-Bromophenyl)pyrimidin-4-ol is a substituted pyrimidine with a molecular formula of C₁₀H₇BrN₂O. The structure features a pyrimidin-4-ol core substituted at the 6-position with a 4-bromophenyl group. This substitution is expected to significantly influence the electronic properties and biological activity of the pyrimidine ring.
Calculated Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₁₀H₇BrN₂O | |
| Molecular Weight | 251.08 g/mol | Calculated based on atomic weights. The molecular weight of the related compound 6-amino-5-(4-bromophenyl)pyrimidin-4-ol is 266.1 g/mol [1][2]. |
| Monoisotopic Mass | 249.9745 Da | |
| Predicted XlogP | ~2.5 | Prediction based on the structure of related compounds like 6-(4-bromophenyl)pyrimidin-4-amine which has a predicted XlogP of 2.2[3]. |
| Predicted Solubility | Low in water | Expected to be sparingly soluble in water and more soluble in organic solvents like DMSO and methanol, a common characteristic for such heterocyclic systems.[4] |
The Central Role of Tautomerism
A pivotal characteristic of pyrimidin-4-ol systems is the existence of a dynamic equilibrium between two tautomeric forms: the enol form (6-(4-Bromophenyl)pyrimidin-4-ol) and the keto form (6-(4-Bromophenyl)pyrimidin-4(1H)-one).[4][5] This tautomerism is not a mere chemical curiosity; it profoundly impacts the molecule's physical properties, spectral characteristics, and, most importantly, its interactions with biological targets.[4]
Caption: Keto-enol tautomerism of 6-(4-Bromophenyl)pyrimidin-4-ol.
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. In polar solvents such as water and DMSO, the more polar keto form is generally favored due to stabilization through intermolecular hydrogen bonding.[4][6] Conversely, in non-polar solvents, the enol form may be more prevalent.[4] The electronic effects of the 4-bromophenyl substituent can also influence the relative stabilities of the two tautomers.[6]
Proposed Synthesis and Purification
The synthesis of 6-(4-Bromophenyl)pyrimidin-4-ol can be approached through established methods for the construction of 6-substituted pyrimidin-4-ones. A plausible synthetic route involves the cyclocondensation of a β-ketoester with an amidine derivative.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 6-(4-Bromophenyl)pyrimidin-4-ol.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) is added ethyl 4-bromobenzoylacetate and formamidine acetate.
-
Cyclocondensation: The reaction mixture is heated at reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel. It is important to note that the presence of tautomers can complicate chromatographic purification, potentially leading to broadened peaks or the appearance of multiple spots on a TLC plate.[6]
Spectroscopic and Analytical Characterization
Due to the tautomeric equilibrium, the spectroscopic analysis of 6-(4-Bromophenyl)pyrimidin-4-ol is expected to reveal the presence of both the enol and keto forms, with the ratio depending on the solvent and temperature.
Expected Spectroscopic Signatures
| Technique | Keto Form (Pyrimidin-4(1H)-one) | Enol Form (Pyrimidin-4-ol) |
| ¹H NMR | A distinct N-H proton signal. | A distinct O-H proton signal (may be broad). |
| Different chemical shifts for the pyrimidine ring protons compared to the enol form. | Different chemical shifts for the pyrimidine ring protons compared to the keto form. | |
| ¹³C NMR | A signal corresponding to a carbonyl carbon (C=O). | A signal for a carbon bearing a hydroxyl group (C-OH). |
| IR Spectroscopy | A characteristic C=O stretching vibration (typically around 1640-1680 cm⁻¹).[6] | An O-H stretching band. |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₀H₇BrN₂O. | Molecular ion peak corresponding to C₁₀H₇BrN₂O. |
Protocol for Tautomer Analysis by NMR
Caption: Workflow for NMR-based tautomer analysis.
Potential Applications and Future Directions
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] The ability of the pyrimidin-4-ol scaffold to act as both a hydrogen bond donor and acceptor, combined with the presence of the 4-bromophenyl group, makes 6-(4-Bromophenyl)pyrimidin-4-ol an interesting candidate for drug discovery programs. The tautomeric nature of the molecule is particularly relevant, as different tautomers can exhibit distinct binding affinities for biological targets.[4]
Future research should focus on the definitive synthesis and characterization of 6-(4-Bromophenyl)pyrimidin-4-ol to confirm the predicted properties. Elucidation of the precise tautomeric ratios in various solvents will be crucial for understanding its chemical behavior. Subsequent screening for biological activity, for instance, as a kinase inhibitor or in other relevant assays, could reveal its therapeutic potential.
Conclusion
References
-
Pharmaffiliates. 2211054-46-3 | Product Name : 6-Amino-5-(4-bromophenyl)pyrimidin-4-ol. [Link]
-
ACS Publications. Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array | Organic Letters. [Link]
-
ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
ACS Publications. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. [Link]
-
SpringerLink. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]
-
MDPI. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
-
Medwin Publishers. Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. [Link]
-
PMC. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. [Link]
-
PubChem. N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
PubChemLite. 6-(4-bromophenyl)pyrimidin-4-amine (C10H8BrN3). [Link]
-
PubChem. N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ACS Publications. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach | ACS Omega. [Link]
-
PMC. 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. [Link]
-
Digital Discovery (RSC Publishing). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. [Link]
-
Pharmaceutical Sciences. Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. [Link]
-
MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]
-
PubMed. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-amino-5-(4-bromophenyl)pyrimidin-4-ol - SRIRAMCHEM [sriramchem.com]
- 3. PubChemLite - 6-(4-bromophenyl)pyrimidin-4-amine (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
